molecular formula C15H17ClN4O4S B14922543 4-chloro-1-methyl-N-[3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide

4-chloro-1-methyl-N-[3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide

Cat. No.: B14922543
M. Wt: 384.8 g/mol
InChI Key: QHVKZWFGCZIYLR-UHFFFAOYSA-N
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Description

4-CHLORO-1-METHYL-N~3~-[3-(MORPHOLINOSULFONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a morpholinosulfonyl group, and a chlorinated phenyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-1-METHYL-N~3~-[3-(MORPHOLINOSULFONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the chlorinated phenyl group: This step often involves a nucleophilic aromatic substitution reaction where a chlorinated benzene derivative reacts with the pyrazole intermediate.

    Attachment of the morpholinosulfonyl group: This is typically done through a sulfonylation reaction using morpholine and a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-1-METHYL-N~3~-[3-(MORPHOLINOSULFONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield sulfides.

Scientific Research Applications

4-CHLORO-1-METHYL-N~3~-[3-(MORPHOLINOSULFONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-CHLORO-1-METHYL-N~3~-[3-(MORPHOLINOSULFONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
  • N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide

Uniqueness

4-CHLORO-1-METHYL-N~3~-[3-(MORPHOLINOSULFONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H17ClN4O4S

Molecular Weight

384.8 g/mol

IUPAC Name

4-chloro-1-methyl-N-(3-morpholin-4-ylsulfonylphenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C15H17ClN4O4S/c1-19-10-13(16)14(18-19)15(21)17-11-3-2-4-12(9-11)25(22,23)20-5-7-24-8-6-20/h2-4,9-10H,5-8H2,1H3,(H,17,21)

InChI Key

QHVKZWFGCZIYLR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)Cl

Origin of Product

United States

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